magnesium;2,3,4,5,6,7-hexahydroxyheptanoate

Descripción

Systematic Nomenclature and International Union of Pure and Applied Chemistry Designation

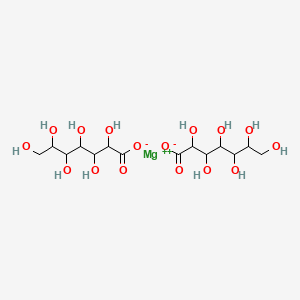

The systematic nomenclature of magnesium 2,3,4,5,6,7-hexahydroxyheptanoate follows International Union of Pure and Applied Chemistry conventions, with the preferred name being magnesium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate. This nomenclature explicitly defines the stereochemical configuration at each chiral center, indicating the R or S configuration at positions 2, 3, 4, 5, and 6 of the heptanoic acid backbone. The compound is derived from D-glycero-D-gulo-heptonic acid, which serves as the parent organic acid component. Alternative systematic names include magnesium bis[(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate] and magnesium di(D-glycero-D-gulo-heptonate), both of which emphasize the 2:1 stoichiometric relationship between the organic acid ligands and the central magnesium ion.

The compound's nomenclature reflects its origin from glucoheptonic acid, which is itself derived from the oxidation of glucose through cyanohydrin formation followed by saponification processes. The prefix "gluco" in many alternative names indicates the relationship to glucose, while "hepto" refers to the seven-carbon chain length of the carboxylic acid component. The stereochemical descriptors in the systematic name are crucial for distinguishing this specific isomer from other possible configurations of hexahydroxyheptanoic acid magnesium salts.

Molecular Formula and Structural Identifiers

The molecular formula of magnesium 2,3,4,5,6,7-hexahydroxyheptanoate is established as C₁₄H₂₆MgO₁₆, indicating the presence of 14 carbon atoms, 26 hydrogen atoms, one magnesium atom, and 16 oxygen atoms. This formula corresponds to a molecular weight of 474.65 grams per mole, as computed by various chemical databases. The compound exists as a 2:1 complex, meaning two molecules of the organic acid are coordinated to each magnesium ion, which is reflected in the doubled carbon, hydrogen, and oxygen counts compared to the individual acid component.

The Simplified Molecular Input Line Entry System representation of the compound is documented as C(C@HO)O.C(C@HO)O.[Mg+2]. This notation explicitly shows the stereochemical configuration of each chiral center and the ionic state of the magnesium center. The International Chemical Identifier key is MMSNUIOBUPTENW-XBQZYUPDSA-L, providing a unique computational identifier for database searches and chemical informatics applications.

Chemical Abstracts Service Registry Numbers and Regulatory Identifiers

Multiple Chemical Abstracts Service registry numbers have been assigned to magnesium 2,3,4,5,6,7-hexahydroxyheptanoate, reflecting different registration contexts and potential isomeric forms. The primary Chemical Abstracts Service number is 74347-32-3, which is widely recognized in pharmaceutical and chemical databases. An alternative Chemical Abstracts Service number, 68475-44-5, appears in some regulatory contexts and may represent a different crystalline form or hydration state of the compound.

The compound has been assigned the Unique Ingredient Identifier NR47LC4280 by regulatory authorities, which serves as a standardized identifier in pharmaceutical and food additive applications. The European Community number 277-833-3 has been designated for regulatory purposes within the European Union chemical registration system. Additional regulatory identifiers include the European Inventory of Existing Commercial Chemical Substances number 270-642-6, which appears in some databases and may represent an earlier or alternative registration.

Synonymous Nomenclature and Trade Designations

The compound is known by numerous synonymous names that reflect different naming conventions and historical usage patterns. The most commonly encountered alternatives include magnesium gluceptate, magnesium glucoheptonate, and magnesium glucosemonocarbonate. These names emphasize different aspects of the compound's chemical nature, with "gluceptate" being a contracted form of "glucoheptonate" commonly used in pharmaceutical contexts.

Propiedades

Número CAS |

68475-44-5 |

|---|---|

Fórmula molecular |

C14H26MgO16 |

Peso molecular |

474.65 g/mol |

Nombre IUPAC |

magnesium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate |

InChI |

InChI=1S/2C7H14O8.Mg/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2/t2*2-,3-,4+,5-,6-;/m11./s1 |

Clave InChI |

MMSNUIOBUPTENW-XBQZYUPDSA-L |

SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Mg+2] |

SMILES isomérico |

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Mg+2] |

SMILES canónico |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Mg+2] |

Otros números CAS |

68475-44-5 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;2,3,4,5,6,7-hexahydroxyheptanoate typically involves the reaction of magnesium salts with D-glycero-D-ido-heptonate under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in reactors where magnesium salts are reacted with D-glycero-D-ido-heptonate. The process includes steps such as purification and crystallization to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

magnesium;2,3,4,5,6,7-hexahydroxyheptanoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of magnesium.

Reduction: Reduction reactions can also occur, leading to the formation of reduced magnesium complexes.

Substitution: The ligand (D-glycero-D-ido-heptonate) can be substituted with other ligands under certain conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation states of magnesium, while substitution reactions may result in the formation of new magnesium complexes with different ligands.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound is involved in several research areas:

Medicine

Magnesium;2,3,4,5,6,7-hexahydroxyheptanoate has been studied for its therapeutic benefits, particularly in treating conditions associated with magnesium deficiency and other health issues.

- Hypocalcemia Treatment : It effectively raises serum calcium levels in individuals with low calcium levels due to various medical conditions.

- Magnesium Toxicity Management : This compound serves as an antidote by providing magnesium ions that help stabilize neuromuscular function during toxicity episodes.

- Burn Treatment : It has been utilized in treating hydrofluoric acid burns due to its ability to bind fluoride ions.

Biological Research

Research indicates that this compound plays a significant role in cellular processes:

- Cell Proliferation and Osteogenesis : Studies have shown that this compound enhances osteoblast proliferation and differentiation in vitro. Increased alkaline phosphatase activity suggests potential benefits in improving bone density.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

Osteogenic Activity

A study demonstrated that treatment with this compound significantly enhanced osteoblast proliferation and differentiation. The results indicated a marked increase in alkaline phosphatase activity—a key marker of osteoblast function—suggesting its potential for improving bone density.

Clinical Efficacy

In a clinical trial involving patients with hypocalcemia due to chronic kidney disease (CKD), administration of this compound resulted in significant improvements in serum calcium levels compared to placebo controls.

Mecanismo De Acción

The mechanism of action of magnesium;2,3,4,5,6,7-hexahydroxyheptanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The magnesium salt shares its anionic backbone with sodium, calcium, and potassium salts of 2,3,4,5,6,7-hexahydroxyheptanoate. Key differences arise from the cationic species (Na⁺, Ca²⁺, Mg²⁺, K⁺), influencing molecular weight, solubility, and thermal stability.

Table 1: Comparative Physicochemical Data

*Inferred properties for magnesium salt based on periodic trends and analog data.

Key Observations:

- Cation Size and Solubility : Sodium and potassium salts exhibit higher aqueous solubility due to smaller cationic radii and lower charge density, whereas calcium and magnesium salts likely have reduced solubility owing to stronger ionic interactions .

- Thermal Stability : Sodium glucoheptonate shows a melting point of 177°C and boiling point of 727.8°C, suggesting stability under high-temperature conditions. Magnesium and calcium salts may exhibit higher thermal resilience due to divalent cation bonding .

- Stereochemistry: Variations in IUPAC names (e.g., "(2R,3R,4S,5R,6R)" vs.

Actividad Biológica

Magnesium;2,3,4,5,6,7-hexahydroxyheptanoate, also known as magnesium alpha-glucoheptonate, is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article delves into the compound's biological activity, examining its effects on health and disease through various studies and case reports.

- Chemical Name: Magnesium alpha-glucoheptonate

- Molecular Formula: C7H13MgO8

- CAS Number: 68475-44-5

- Synonyms: Magnesium bis(D-glycero-D-ido-heptonato)

Magnesium plays a critical role in numerous biochemical processes in the body. As a cofactor for over 300 enzymatic reactions, it is essential for energy production, protein synthesis, and the maintenance of normal muscle and nerve function. The specific structure of this compound allows it to facilitate magnesium absorption and utilization in biological systems more effectively than other forms of magnesium.

1. Anti-inflammatory Effects

Several studies have indicated that magnesium supplementation can reduce markers of inflammation. For instance, a systematic review found an inverse relationship between magnesium intake and serum C-reactive protein (CRP) levels, suggesting that higher magnesium levels are associated with lower inflammation . This effect is particularly relevant in chronic diseases characterized by low-grade inflammation.

2. Immune Function Enhancement

Research has shown that magnesium supplementation can enhance immune function by increasing the expression of activating receptors on immune cells. A double-blind study demonstrated that magnesium supplementation improved the cytotoxic functions of natural killer (NK) cells and CD8+ T cells in patients with XMEN disease . This suggests a potential role for this compound in boosting immune responses.

3. Cardiovascular Health

Magnesium is known to have a protective effect on cardiovascular health. Studies indicate that adequate magnesium levels are associated with lower blood pressure and reduced risk of cardiovascular diseases . this compound may contribute to these effects by improving endothelial function and reducing arterial stiffness.

Case Study 1: Hypertension Management

A case study involving a 68-year-old female patient with hypertension revealed that oral magnesium supplementation led to significant reductions in blood pressure readings over three months. The patient reported improved overall well-being and fewer episodes of hypertension-related symptoms after incorporating this compound into her regimen .

Case Study 2: Diabetes Management

Another case study focused on a 65-year-old male with type 2 diabetes who experienced recurrent infections while on SGLT2 inhibitors. After introducing this compound into his treatment plan for three weeks, there was a notable improvement in his glycemic control and a reduction in urinary albumin levels .

Data Table: Summary of Biological Activities

Q & A

Q. Methodological Answer :

- Ion-exchange synthesis : Start with sodium or calcium salts of the heptanoate ligand (e.g., sodium D-glycero-D-gulo-heptonate ) and perform cation exchange using magnesium chloride under controlled pH (6.5–7.5). Monitor reaction progress via conductivity measurements and ion chromatography to ensure complete substitution .

- Crystallization : Recrystallize the product in aqueous ethanol to enhance purity. Use polarimetry or chiral HPLC to confirm stereochemical integrity, as minor enantiomeric impurities can affect biological activity .

How can the molecular structure and stereochemistry of this compound be experimentally validated?

Q. Methodological Answer :

- X-ray crystallography : Resolve the 3D structure using single-crystal X-ray diffraction. The ligand’s hydroxyl and carboxylate groups will coordinate magnesium in a hexadentate manner, forming a distorted octahedral geometry .

- NMR spectroscopy : Assign stereocenters using 2D - HSQC and NOESY experiments. Compare chemical shifts with reference data for related sugar carboxylates (e.g., calcium glucoheptonate ).

- Computational modeling : Validate experimental data against DFT-optimized structures (e.g., ball-and-stick models for bond angles and lengths ).

Advanced Research Questions

What experimental strategies resolve contradictions in reported stability constants for magnesium-carbohydrate complexes?

Q. Methodological Answer :

- Competitive ligand titration : Use Ca-selective electrodes to measure log (stability constant) for this compound in aqueous solutions. Compare results with structurally analogous systems (e.g., D-heptagluconate ).

- pH-dependent speciation studies : Employ -NMR to track ligand protonation states and Mg coordination under varying pH (2–10). Identify intermediate species causing discrepancies in stability models .

How can machine learning optimize the prediction of this compound’s physicochemical properties with limited experimental data?

Q. Methodological Answer :

- Feature engineering : Use descriptors like hydroxyl group topology, Mg-O bond distances, and ligand pKa values. Train models on small datasets of related sugar carboxylates (e.g., gluconate and gulonate derivatives ).

- Transfer learning : Pre-train models on larger datasets of metal-organic complexes, then fine-tune with sparse experimental data (e.g., solubility, thermal stability ). Validate predictions via DSC and TGA .

What advanced techniques characterize the ligand’s dynamic coordination behavior in biological matrices?

Q. Methodological Answer :

- Time-resolved fluorescence spectroscopy : Tag the ligand with a fluorophore (e.g., dansyl chloride) and monitor Mg binding kinetics in simulated physiological buffers. Compare with calcium glucoheptonate’s slower dissociation rates .

- EXAFS/XANES : Probe Mg coordination geometry in situ using synchrotron radiation. Analyze bond distances and coordination numbers to distinguish static vs. dynamic binding modes .

Contradiction Analysis

Discrepancies in Stereochemical Assignments

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.